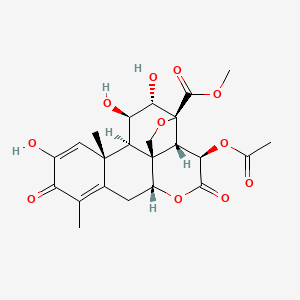

Dehydrobruceine B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La Déhydrobruceine B est un composé quassinoïde isolé de la plante Brucea javanica. Les quassinoïdes sont une classe de triterpénoïdes hautement oxygénés connus pour leurs diverses activités biologiques. La Déhydrobruceine B a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La Déhydrobruceine B est généralement isolée des graines de Brucea javanica. Le processus d'extraction implique plusieurs étapes, notamment l'extraction par solvant, la chromatographie sur colonne et la chromatographie liquide haute performance préparative (CLHP). Le composé est obtenu sous forme de poudre amorphe avec une formule moléculaire de C23H26O11 .

Méthodes de production industrielle : Bien que la principale méthode d'obtention de la Déhydrobruceine B soit l'extraction naturelle, des recherches sont en cours sur des méthodes de synthèse pour produire ce composé à l'échelle industrielle. Ces méthodes visent à reproduire les voies de biosynthèse naturelles de Brucea javanica pour obtenir des rendements et une pureté plus élevés .

Analyse Des Réactions Chimiques

Types de réactions : La Déhydrobruceine B subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, entraînant souvent la formation de cétones ou d'aldéhydes.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, entraînant souvent la formation d'alcools.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent facilité par des nucléophiles ou des électrophiles.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

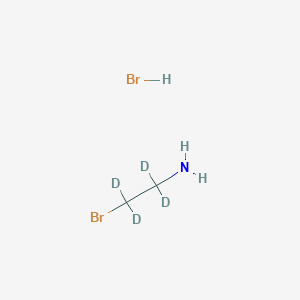

Réduction : Les réducteurs courants comprennent le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4).

Substitution : Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les ions hydroxyde).

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la Déhydrobruceine B peut entraîner la formation de cétones ou d'aldéhydes, tandis que la réduction peut produire des alcools .

Applications De Recherche Scientifique

La Déhydrobruceine B a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Elle est utilisée comme composé modèle pour étudier les propriétés chimiques et la réactivité des quassinoïdes.

Biologie : Elle est utilisée pour étudier les activités biologiques des quassinoïdes, y compris leurs propriétés cytotoxiques et anti-inflammatoires.

Médecine : La Déhydrobruceine B a montré un potentiel comme agent anticancéreux, en particulier pour renforcer les effets cytotoxiques des médicaments chimiothérapeutiques comme le cisplatine.

5. Mécanisme d'action

La Déhydrobruceine B exerce ses effets principalement par l'intermédiaire de la voie apoptotique mitochondriale. Elle induit l'apoptose dans les cellules cancéreuses en augmentant la dépolarisation du potentiel membranaire mitochondrial et en favorisant la libération du cytochrome c des mitochondries dans le cytoplasme. Cela conduit à l'activation de la caspase-3, de la caspase-9 et de la poly(ADP-ribose) polymérase (PARP), entraînant finalement la mort cellulaire. De plus, la Déhydrobruceine B diminue les niveaux de protéines de Bcl-xL et de Bcl-2, qui sont des protéines anti-apoptotiques, et augmente la protéine pro-apoptotique Bax .

Composés similaires :

Bruceantinol B : Un autre quassinoïde isolé de Brucea javanica, connu pour ses propriétés anti-inflammatoires.

Bruceine A : Un quassinoïde ayant des activités biologiques similaires, notamment des effets anticancéreux et anti-inflammatoires.

Unicité de la Déhydrobruceine B : La Déhydrobruceine B est unique en raison de ses effets apoptotiques puissants sur les cellules cancéreuses et de sa capacité à améliorer la cytotoxicité des agents chimiothérapeutiques comme le cisplatine. Son mécanisme d'action spécifique par la voie apoptotique mitochondriale la distingue des autres quassinoïdes .

Mécanisme D'action

Dehydrobruceine B exerts its effects primarily through the mitochondrial apoptotic pathway. It induces apoptosis in cancer cells by increasing the depolarization of the mitochondrial membrane potential and promoting the release of cytochrome c from mitochondria into the cytoplasm. This leads to the activation of caspase-3, caspase-9, and poly (ADP-ribose) polymerase (PARP), ultimately resulting in cell death. Additionally, this compound downregulates the protein levels of Bcl-xL and Bcl-2, which are anti-apoptotic proteins, and upregulates the pro-apoptotic protein Bax .

Comparaison Avec Des Composés Similaires

Bruceantinol B: Another quassinoid isolated from Brucea javanica, known for its anti-inflammatory properties.

Bruceine A: A quassinoid with similar biological activities, including anti-cancer and anti-inflammatory effects.

Uniqueness of Dehydrobruceine B: this compound is unique due to its potent apoptotic effects on cancer cells and its ability to enhance the cytotoxicity of chemotherapeutic agents like cisplatin. Its specific mechanism of action through the mitochondrial apoptotic pathway sets it apart from other quassinoids .

Propriétés

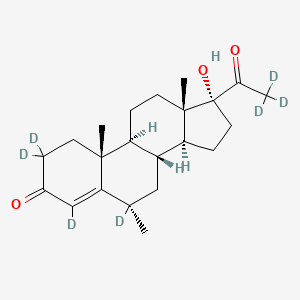

Formule moléculaire |

C23H26O11 |

|---|---|

Poids moléculaire |

478.4 g/mol |

Nom IUPAC |

methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-acetyloxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate |

InChI |

InChI=1S/C23H26O11/c1-8-10-5-12-22-7-32-23(20(30)31-4,17(22)15(19(29)34-12)33-9(2)24)18(28)14(27)16(22)21(10,3)6-11(25)13(8)26/h6,12,14-18,25,27-28H,5,7H2,1-4H3/t12-,14-,15-,16-,17-,18+,21+,22-,23+/m1/s1 |

Clé InChI |

JXTROYJRNXSSKW-XUVISEOFSA-N |

SMILES isomérique |

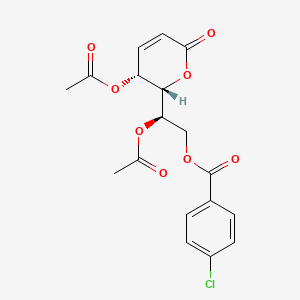

CC1=C2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O)C)O)O)C(=O)OC |

SMILES canonique |

CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402383.png)